molecular formula C10H16ClN B7841158 1-Phenylbutylazanium;chloride

1-Phenylbutylazanium;chloride

Cat. No.: B7841158
M. Wt: 185.69 g/mol
InChI Key: SRLJBKBDJRRHGL-UHFFFAOYSA-N
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Description

1-Phenylbutylazanium chloride is a quaternary ammonium salt characterized by a phenyl-substituted butyl chain linked to a positively charged nitrogen atom (azanium ion), with chloride as the counterion. Such compounds are typically utilized in organic synthesis, pharmaceuticals, or industrial processes due to their ionic nature and reactivity .

Properties

IUPAC Name

1-phenylbutylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLJBKBDJRRHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Phenylbutylazanium chloride with structurally or functionally related chloride salts, drawing on data from diverse sources:

Table 1: Comparative Analysis of Nitrogen-Containing Chloride Salts

Compound Molecular Formula Key Features Applications Stability & Reactivity
1-Phenylbutylazanium Chloride (Inferred: C₁₀H₁₄N⁺·Cl⁻) Quaternary ammonium salt with phenyl and butyl substituents. Likely hygroscopic and water-soluble. Potential surfactant or phase-transfer catalyst. Stable under ambient conditions; decomposes at high temperatures.
Benzalkonium Chloride C₂₂H₄₀ClN Mixture of alkylbenzyldimethylammonium chlorides. Antimicrobial properties. Disinfectants, preservatives in ophthalmic solutions . Stable in aqueous solutions; degrades under UV light.
Phenyldiazonium Chloride C₆H₅N₂⁺·Cl⁻ Diazonium salt with a reactive N₂⁺ group. Highly unstable. Intermediate in azo dye synthesis . Decomposes explosively above 5°C; requires cold storage.
1-Benzyl-1-phenylhydrazine Hydrochloride C₁₃H₁₅N₂⁺·Cl⁻ Hydrazinium salt with benzyl and phenyl groups. Polar, crystalline solid. Intermediate in pharmaceuticals or agrochemicals . Moderately stable; sensitive to oxidation.
Phthalazine, 1-hydrazino-, monohydrochloride C₈H₈N₃⁺·Cl⁻ Heterocyclic hydrazinium salt with a phthalazine backbone. Research reagent in organic synthesis . Stable in dry conditions; hydrolyzes in acidic media.

Key Comparative Insights

Structural Diversity :

  • 1-Phenylbutylazanium chloride shares the quaternary ammonium core with benzalkonium chloride , but the latter’s long alkyl chains enhance its surfactant properties .
  • Phenyldiazonium chloride ’s diazonium group (N₂⁺) makes it highly reactive, unlike the more stable azanium ion in 1-Phenylbutylazanium chloride .

Stability and Handling :

  • Diazonium salts (e.g., phenyldiazonium chloride) require strict temperature control, whereas quaternary ammonium salts like 1-Phenylbutylazanium chloride are easier to handle .
  • Hydrazine derivatives (e.g., 1-Benzyl-1-phenylhydrazine hydrochloride) exhibit moderate stability but are prone to oxidation, limiting their shelf life .

Applications :

  • Benzalkonium chloride is widely used in medical and consumer products, whereas 1-Phenylbutylazanium chloride may find niche roles in catalysis or ionic liquids due to its tailored hydrophobicity.
  • Phenyldiazonium chloride ’s transient stability restricts its use to controlled synthetic steps, such as aryl coupling reactions .

Analytical Methods :

  • Benzalkonium chloride is routinely quantified via HPLC or spectrophotometry in pharmaceutical formulations . Similar methods may apply to 1-Phenylbutylazanium chloride, though structural differences (e.g., UV absorption profiles) would require validation.

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